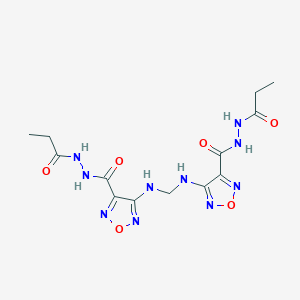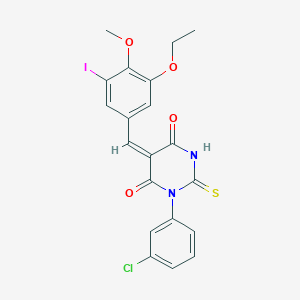
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(Methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide), also known as MPOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. MPOC is a derivative of 1,2,5-oxadiazole, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. MPOC is synthesized through a multistep process that involves the reaction of various chemicals under specific conditions.
Wirkmechanismus
The mechanism of action of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood, but it is believed to involve the formation of covalent bonds with proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive carbonyl groups that can react with amino groups on proteins, resulting in the formation of stable adducts. This reaction can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can cross the blood-brain barrier and accumulate in the brain, where it can modulate neurotransmitter release and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its ability to selectively modify proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a tool to study protein function and interactions, as well as to design novel materials and drug delivery systems. However, one limitation of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is its potential toxicity and side effects. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive groups that can react with cellular biomolecules, which can lead to cellular damage and toxicity.
Zukünftige Richtungen
There are several future directions for research on 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. Additionally, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a building block for the synthesis of novel materials and polymers, which can have potential applications in various fields of materials science.
Synthesemethoden
The synthesis of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) involves the reaction of 4,4'-methylenebis(2-chloroaniline) with propionic anhydride in the presence of triethylamine. This reaction results in the formation of 4,4'-(methylenediimino)bis(N-propionyl-2-chloroaniline), which is then reacted with sodium azide and copper sulfate to form 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been found to have potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
N'-propanoyl-4-[[[4-[(propanoylamino)carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N10O6/c1-3-6(24)16-18-12(26)8-10(22-28-20-8)14-5-15-11-9(21-29-23-11)13(27)19-17-7(25)4-2/h3-5H2,1-2H3,(H,14,22)(H,15,23)(H,16,24)(H,17,25)(H,18,26)(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLPQXAHMWVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

methanone](/img/structure/B6077944.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077991.png)
![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![2-(4-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6078015.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)